molecular formula C9H10FNO3 B2488190 (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol CAS No. 2248174-91-4

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol

Cat. No. B2488190
CAS RN: 2248174-91-4
M. Wt: 199.181
InChI Key: FTDUJWIWWQOIPH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a chiral alcohol that has a unique structure, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is not well understood. However, it is believed that the compound acts as a chiral auxiliary in various chemical reactions. The compound's chiral nature allows it to influence the stereochemistry of other compounds, making it a valuable tool in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is its chiral nature, which makes it a valuable tool for researchers in various fields. Additionally, the compound is relatively easy to synthesize, and high yields can be obtained with high enantioselectivity. However, one of the limitations of the compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol has many potential future directions. One of the most significant areas of research is in the development of new drugs. The compound's chiral nature makes it a valuable tool for synthesizing new drugs with improved efficacy and fewer side effects. Additionally, the compound can be used in the study of enzyme-catalyzed reactions, which can provide valuable insights into how enzymes work and how they can be used in various applications. Overall, this compound has many potential future directions, and its unique structure makes it a valuable tool for researchers in various fields.

Synthesis Methods

The synthesis method for (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol involves the reaction of 4-fluoro-2-nitrobenzaldehyde with (S)-1-phenylethanol in the presence of a chiral catalyst. This reaction results in the formation of the chiral alcohol this compound. The synthesis method has been optimized to produce high yields of the compound with high enantioselectivity.

Scientific Research Applications

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol has been used in various scientific research applications. One of the most significant applications is in the field of asymmetric synthesis. The chiral nature of the compound makes it a valuable tool for synthesizing other chiral compounds. Additionally, this compound has been used in the development of new drugs and in the study of enzyme-catalyzed reactions.

properties

IUPAC Name

(2S)-2-(4-fluoro-2-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(5-12)8-3-2-7(10)4-9(8)11(13)14/h2-4,6,12H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDUJWIWWQOIPH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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